molecular formula C6H16Cl2N2O B6222343 1-(3-methoxy-1-methylazetidin-3-yl)methanamine dihydrochloride CAS No. 2758003-00-6

1-(3-methoxy-1-methylazetidin-3-yl)methanamine dihydrochloride

Cat. No. B6222343
CAS RN: 2758003-00-6
M. Wt: 203.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxy-1-methylazetidin-3-yl)methanamine dihydrochloride, commonly referred to as MMAD, is a synthetic compound that is used in a variety of scientific research applications. MMAD is a small organic molecule that has a unique structure and is a relatively new compound in the scientific community. MMAD has been studied for its potential applications in various fields, and its unique properties make it a valuable tool for researchers.

Scientific Research Applications

MMAD has a variety of applications in scientific research. It is used as a bioactive compound in drug discovery and development, and it has been studied for its potential applications in cancer research, neurodegenerative disease research, and other areas of biomedical research. MMAD has also been studied for its potential applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of MMAD is not yet fully understood. However, it is believed that MMAD binds to certain proteins, enzymes, and receptors in the body and modulates their activity. This binding is thought to be responsible for the biochemical and physiological effects of MMAD.
Biochemical and Physiological Effects
MMAD has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to have anti-cancer effects, and it has been studied for its potential to treat certain neurological disorders.

Advantages and Limitations for Lab Experiments

MMAD has several advantages for use in lab experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive and can be synthesized in large quantities. However, MMAD also has some limitations. It is not very stable and can degrade quickly if not stored properly. Additionally, MMAD can be toxic in high concentrations and must be handled with care.

Future Directions

The potential applications of MMAD are vast and there are many future directions that can be explored. One potential future direction is to further investigate the mechanism of action of MMAD and to explore its potential to treat various diseases. Additionally, MMAD can be further studied for its potential applications in materials science and nanotechnology. Finally, MMAD can be further studied for its potential use in drug discovery and development.

Synthesis Methods

MMAD can be synthesized using a variety of methods, including reductive amination, condensation, and hydrolysis. The most common method is reductive amination, which involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent. MMAD can also be synthesized using condensation reactions, which involve the reaction of two compounds with the elimination of a small molecule such as water or alcohol. Finally, MMAD can be synthesized using hydrolysis, which involves the breaking of a bond between two molecules with the addition of water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-methoxy-1-methylazetidin-3-yl)methanamine dihydrochloride involves the reaction of 3-methoxy-1-methylazetidine with formaldehyde followed by reduction with sodium borohydride to yield the desired product.", "Starting Materials": [ "3-methoxy-1-methylazetidine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 3-methoxy-1-methylazetidine is reacted with formaldehyde in the presence of hydrochloric acid to yield 1-(3-methoxy-1-methylazetidin-3-yl)methanol.", "Step 2: The product from step 1 is then reduced with sodium borohydride in the presence of hydrochloric acid to yield 1-(3-methoxy-1-methylazetidin-3-yl)methanamine.", "Step 3: The final step involves the reaction of 1-(3-methoxy-1-methylazetidin-3-yl)methanamine with hydrochloric acid to yield the dihydrochloride salt of the desired product, 1-(3-methoxy-1-methylazetidin-3-yl)methanamine dihydrochloride." ] }

CAS RN

2758003-00-6

Product Name

1-(3-methoxy-1-methylazetidin-3-yl)methanamine dihydrochloride

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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